molecular formula C10H19NS B15263360 N-cyclopentylthian-4-amine

N-cyclopentylthian-4-amine

Cat. No.: B15263360
M. Wt: 185.33 g/mol
InChI Key: GVBFRBBIOKLZNS-UHFFFAOYSA-N
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Description

N-cyclopentylthian-4-amine is an organic compound characterized by the presence of a cyclopentyl group attached to a thian-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylthian-4-amine typically involves the reaction of cyclopentylamine with thian-4-one under specific conditions. One common method is the reductive amination of thian-4-one using cyclopentylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic methods and green chemistry approaches are also explored to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylthian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentylthian-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentylthian-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentylthian-4-amine is unique due to its specific combination of a cyclopentyl group and a thian-4-amine structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

N-cyclopentylthian-4-amine

InChI

InChI=1S/C10H19NS/c1-2-4-9(3-1)11-10-5-7-12-8-6-10/h9-11H,1-8H2

InChI Key

GVBFRBBIOKLZNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2CCSCC2

Origin of Product

United States

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